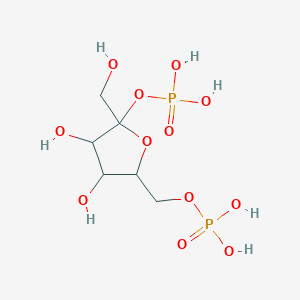
D-Fructofuranose,2,6-bis(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructofuranose,2,6-bis(dihydrogen phosphate) is a phosphorylated derivative of fructose. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it an important compound in biochemistry and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructofuranose,2,6-bis(dihydrogen phosphate) typically involves the phosphorylation of fructose. This can be achieved through the reaction of fructose with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent decomposition .
Industrial Production Methods
Industrial production of D-Fructofuranose,2,6-bis(dihydrogen phosphate) involves similar phosphorylation processes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
D-Fructofuranose,2,6-bis(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
D-Fructofuranose,2,6-bis(dihydrogen phosphate) has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It plays a role in studying metabolic pathways and enzyme mechanisms.
Medicine: It is involved in research related to metabolic disorders such as diabetes and cancer.
Industry: It is used in the production of pharmaceuticals and as a metabolic regulator in various biotechnological processes
Mecanismo De Acción
D-Fructofuranose,2,6-bis(dihydrogen phosphate) exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric effector, modulating the activity of enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. This regulation is crucial for maintaining glucose homeostasis in the body .
Comparación Con Compuestos Similares
Similar Compounds
D-Fructofuranose,1,6-bis(dihydrogen phosphate): Another phosphorylated derivative of fructose involved in glycolysis.
D-Glucose,6-phosphate: A phosphorylated glucose derivative involved in glycolysis and gluconeogenesis.
D-Mannose,6-phosphate: A phosphorylated mannose derivative involved in glycosylation processes.
Uniqueness
D-Fructofuranose,2,6-bis(dihydrogen phosphate) is unique due to its specific role in regulating glycolysis and gluconeogenesis. Unlike other similar compounds, it acts as a potent allosteric effector, making it a critical regulator of metabolic pathways .
Propiedades
IUPAC Name |
[3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOAJXNVLXPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
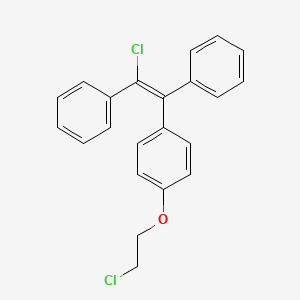
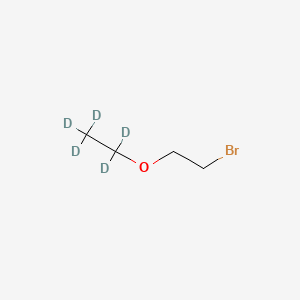
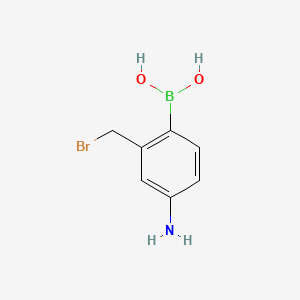
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
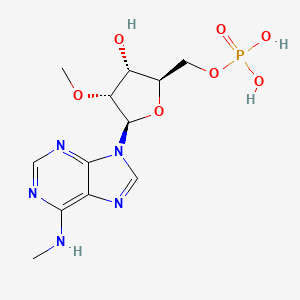
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
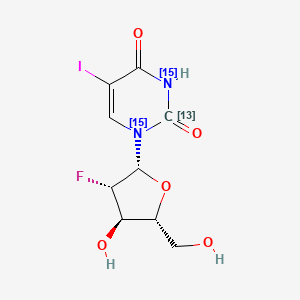
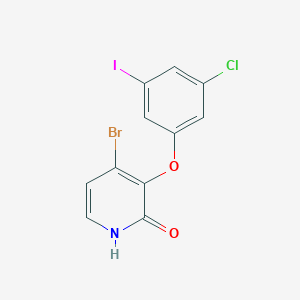
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

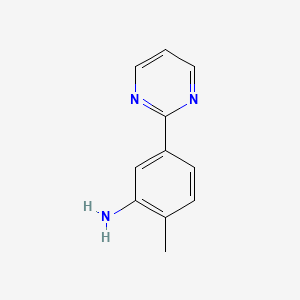
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
